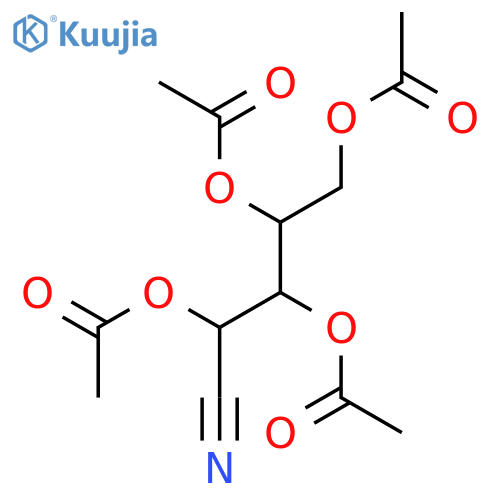Cas no 25546-50-3 (2,3,4,5-Tetra-O-acetyl-D-ribononitrile)

25546-50-3 structure
商品名:2,3,4,5-Tetra-O-acetyl-D-ribononitrile
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 化学的及び物理的性質
名前と識別子
-
- D-Ribononitrile,2,3,4,5-tetraacetate (9CI)
- 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE
- 2,3,4,5-TETRA-O-ACETYL-D-RIBONONITRILE
- 2-O,3-O,4-O,5-O-Tetraacetyl-D-ribononitrile
- D-Ribononitrile,2,3,4,5-tetraacetate
- Ribononitrile,2,3,4,5-tetraacetate,D
- D-Xylononitrile,3,4,5-tetraacetate
- 25546-50-3
- NSC39092
- NSC-39092
- 25546-40-1
- NSC-42416
- Ribononitrile,3,4,5-tetraacetate, D-
- NSC-42415
- YHTPKBYAZJOQCI-UHFFFAOYSA-N
- NSC42415
- D-Ribononitrile,3,4,5-tetraacetate
- Lyxononitrile, 2,3,4,5-tetraacetate, d-
- Xylononitrile,3,4,5-tetraacetate, D-
- NSC42416
- 2,3,4,5-Tetra-O-acetyl-D-ribononitrile
-
- インチ: InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
- InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C(C(OC(=O)C)C#N)OC(=O)C)OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 315.09500
- どういたいしつりょう: 315.09541650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 128.99000
- LogP: -0.13182
2,3,4,5-Tetra-O-acetyl-D-ribononitrile セキュリティ情報
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T207530-100mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 100mg |
$ 120.00 | 2022-06-03 | ||
| TRC | T207530-500mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 500mg |
$ 390.00 | 2022-06-03 | ||
| TRC | T207530-250mg |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile |
25546-50-3 | 250mg |
$ 245.00 | 2022-06-03 |
2,3,4,5-Tetra-O-acetyl-D-ribononitrile 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
25546-50-3 (2,3,4,5-Tetra-O-acetyl-D-ribononitrile) 関連製品
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
